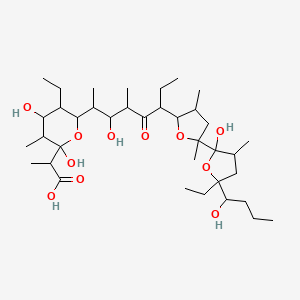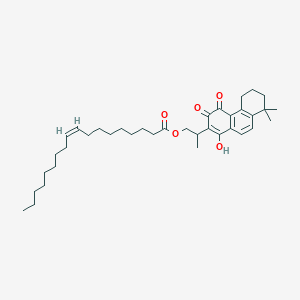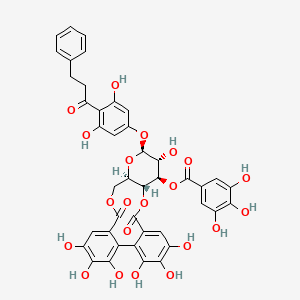
トニングイナンA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トニングイニン A は、ポリフェノール化合物であるエラグタンニン類に属する天然化合物です。主に、Thonningia sanguinea やDiospyros lotus などの植物に含まれています。 トニングイニン A は、抗真菌性、抗酸化性、抗癌性など、さまざまな生物活性を示すことが知られています .
科学的研究の応用
Chemistry: It is used as a model compound for studying the properties and reactions of ellagitannins.
Biology: Thonningianin A exhibits significant antifungal activity against Candida albicans, including fluconazole-resistant strains. It also inhibits biofilm formation and destroys mature biofilms.
Medicine: The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It also has antioxidant properties that may protect against oxidative stress-related diseases.
Industry: Thonningianin A’s antioxidant properties make it a potential candidate for use in food preservation and cosmetics.
作用機序
トニングイニン A は、さまざまなメカニズムを通じてその効果を発揮します。
抗真菌活性: 細胞内活性酸素種の産生を促進し、酸化還元関連遺伝子の転写を調節します。
抗癌活性: トニングイニン A は、活性酸素種レベルを増加させ、DNA 断片化を引き起こすことで、癌細胞のアポトーシスを誘導します.
類似の化合物との比較
トニングイニン A は、その特定の生物活性によって、エラグタンニンの中でユニークです。類似の化合物には以下のようなものがあります。
トニングイニン B: Thonningia sanguinea に含まれる別のエラグタンニンで、類似の抗真菌性と抗酸化作用を持っています.
アリシン: ニンニクに含まれる抗真菌作用のある化合物です.
プテロスチルベン: 抗酸化作用と抗癌作用のある天然化合物です.
ロエメリン: 抗真菌作用のあるアルカロイドです.
生化学分析
Biochemical Properties
Thonningianin A plays a crucial role in biochemical reactions, primarily due to its strong antioxidant activity. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. One of the key interactions is with reactive oxygen species (ROS), where thonningianin A acts as a free radical scavenger, thereby reducing oxidative stress in cells . Additionally, thonningianin A has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase . This inhibition helps in mitigating the production of ROS, further enhancing its antioxidant capacity.
Cellular Effects
Thonningianin A has been observed to influence various cellular processes, particularly in cancer cells. In HepG-2 human hepatocellular carcinoma cells, thonningianin A induces apoptosis and cell cycle arrest . This compound triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and an increase in ROS levels . Thonningianin A also disrupts the mitochondrial membrane potential and down-regulates the expression of anti-apoptotic proteins such as Bcl-xL . Furthermore, it affects cell signaling pathways by down-regulating the NF-kappa-B pathway and modulating the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .
Molecular Mechanism
At the molecular level, thonningianin A exerts its effects through various mechanisms. It enhances intracellular ROS production and regulates the transcription of redox-related genes . Thonningianin A also increases caspase activity and the expression of CaMCA1, a caspase-encoding gene in Candida albicans . This regulation of caspase activity is crucial for its antifungal properties. Additionally, thonningianin A has been shown to inhibit biofilm formation and destroy mature biofilms, further highlighting its potential as an antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thonningianin A have been studied over time to understand its stability and long-term impact on cellular functions. Thonningianin A has demonstrated stability in various experimental conditions, maintaining its antioxidant and antifungal activities over extended periods Long-term studies have shown that thonningianin A can sustain its therapeutic effects, making it a promising candidate for prolonged use in biomedical applications .
Dosage Effects in Animal Models
The effects of thonningianin A vary with different dosages in animal models. In studies involving diabetic nephropathy mice, thonningianin A was administered at various doses to evaluate its therapeutic potential . The results indicated that higher doses of thonningianin A significantly ameliorated renal interstitial fibrosis and reduced inflammation by modulating the gut microbiota and repressing the NLRP3/ASC/Caspase-1 signaling pathway . At excessively high doses, thonningianin A may exhibit toxic effects, necessitating careful dosage optimization for therapeutic use .
Metabolic Pathways
Thonningianin A is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NADPH oxidase and modulates the activity of the NLRP3/ASC/Caspase-1 pathway . These interactions help in reducing oxidative stress and inflammation, thereby contributing to its therapeutic effects. Additionally, thonningianin A influences the gut microbiota, which plays a crucial role in its metabolic pathways and overall efficacy .
Transport and Distribution
Within cells and tissues, thonningianin A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in target sites. Studies have shown that thonningianin A can effectively reach and exert its effects in the kidneys, liver, and other organs, highlighting its potential for targeted therapeutic applications .
Subcellular Localization
Thonningianin A’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Additionally, thonningianin A may localize in the nucleus, where it can influence gene expression and modulate cellular responses to oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
準備方法
合成ルートと反応条件
トニングイニン A は、Thonningia sanguinea のメタノール抽出物から遠心分配クロマトグラフィーを用いて単離できます。使用される溶媒系には、メチルtert-ブチルエーテル、1,2-ジメトキシエタン、および水があり、1:2:1 の比率で用います。 このプロセスには、2 次元分離技術が含まれており、高純度かつ高収率でトニングイニン A を単離することができます .
工業生産方法
現在、トニングイニン A の大規模な工業生産方法は存在しません。この化合物は、主に天然源からの抽出によって得られており、広範な工業用途での利用可能性が制限される可能性があります。
化学反応の分析
反応の種類
トニングイニン A は、以下のものを含むさまざまな化学反応を起こします。
酸化: トニングイニン A は、フリーラジカルを捕捉し、スーパーオキシドアニオンの生成を阻害することにより、抗酸化性を示します.
還元: この化合物は、酸化還元反応に関与し、その抗酸化活性に寄与することができます。
置換: トニングイニン A は、置換反応によって誘導体を形成し、その生物活性を強化する可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: さまざまな有機溶媒や触媒を、置換反応を促進するために使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物には、トニングイニン A のさまざまな誘導体が含まれており、これらは生物活性を強化している可能性があります。
科学研究への応用
化学: エラグタンニンの性質と反応を研究するためのモデル化合物として使用されます。
生物学: トニングイニン A は、フルコナゾール耐性株を含むCandida albicans に対して、顕著な抗真菌活性を示します。また、バイオフィルムの形成を阻害し、成熟したバイオフィルムを破壊します。
医学: この化合物は、癌細胞のアポトーシスを誘導することにより、抗癌剤としての可能性を示しています。また、酸化ストレス関連疾患から保護する可能性のある抗酸化作用も持っています。
産業: トニングイニン A の抗酸化作用は、食品保存や化粧品への利用の可能性があることを示しています。
類似化合物との比較
Thonningianin A is unique among ellagitannins due to its specific biological activities. Similar compounds include:
Thonningianin B: Another ellagitannin found in Thonningia sanguinea with similar antifungal and antioxidant properties.
Allicin: A compound found in garlic with antifungal activity.
Pterostilbene: A natural compound with antioxidant and anticancer properties.
Roemerine: An alkaloid with antifungal activity.
特性
IUPAC Name |
[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKQEFQGYTUAR-VHBRHXFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271579-11-4 |
Source


|
| Record name | Thonningianin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
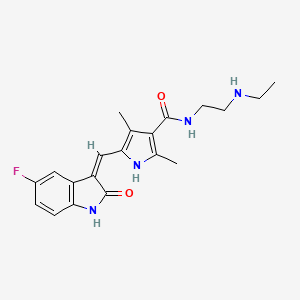

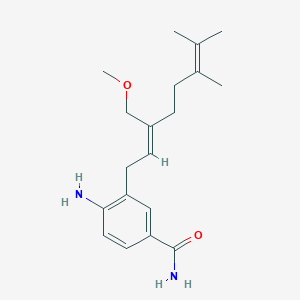

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)
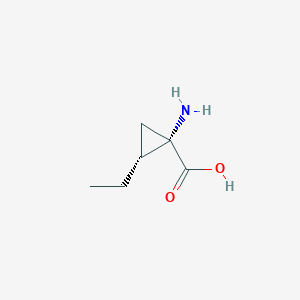
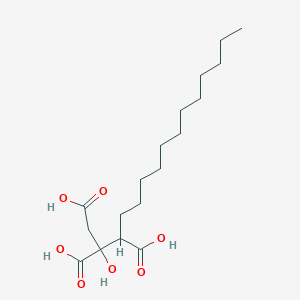
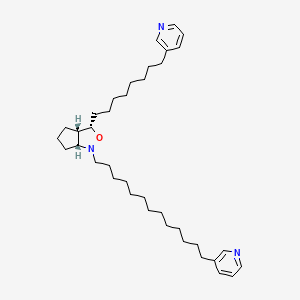
![1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-pyridin-4-ylethyl]amino]propan-2-yl]carbamate](/img/structure/B1246953.png)
